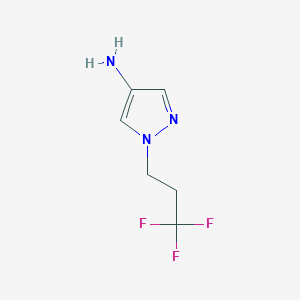

1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIZNEVUACPAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the introduction of the trifluoropropyl group onto a pyrazole ring bearing an amino substituent. The key challenges include the selective functionalization of the pyrazole ring and the incorporation of the trifluoropropyl moiety, which imparts unique physicochemical properties.

Preparation via Nucleophilic Substitution on Chloro-Pyrazol Derivatives

One efficient synthetic route involves the nucleophilic substitution of a halogenated pyrazole intermediate with 3,3,3-trifluoropropane-1-thiol or related trifluoropropyl reagents.

Procedure Summary:

- Starting with N-(3-chloro-1H-pyrazol-4-yl)acrylamide or related chloro-substituted pyrazoles, a mixture of sodium bicarbonate, water, and dioxane is prepared.

- 3,3,3-Trifluoropropane-1-thiol is added to this mixture and stirred briefly.

- This mixture is then reacted with the chloro-pyrazole derivative at 50 °C for 1-2 hours.

- The reaction progress is monitored by HPLC.

- Upon completion, the reaction mixture is cooled, extracted with ethyl acetate, washed, dried, and concentrated to afford the trifluoropropyl-substituted pyrazole amine as a solid.

- Purification involves suspension in MTBE/hexane and filtration.

Key Reaction Conditions and Yields:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of chloro-pyrazole | 3-chloro-1H-pyrazol-4-amine + acryloyl chloride, NaHCO3 | 70-92 | White solid, mp 148-160 °C |

| Nucleophilic substitution | 3,3,3-Trifluoropropane-1-thiol, dioxane/water, 50 °C | ~90 | Off-white solid obtained |

This method is described in patent US20180186752A1 and allows for efficient and economical preparation of trifluoropropyl pyrazol amines with good purity and yield.

Three-Step Synthesis from Nitrobenzaldehydes (Alternative Approach)

Another approach, particularly for isomeric trifluoropropyl anilines structurally related to pyrazol amines, involves a three-step sequence starting from commercially available nitrobenzaldehydes:

- Condensation with Meldrum Acid: Nitrobenzaldehyde is reacted with Meldrum acid in formic acid to form a carboxylic acid intermediate.

- Fluorination with Sulfur Tetrafluoride (SF4): The carboxylic acid is converted into the trifluoromethyl group using SF4 over several days.

- Hydrogenation: The nitro group is reduced to an amine using palladium-catalyzed hydrogenation.

- Overall yields range from 45% to 55% depending on the isomer.

- The process is scalable, producing 60-70 g quantities per run.

- This method was developed to overcome limitations in the availability of starting materials and provides a practical route to trifluoropropyl amines.

Specialized Synthesis for Energetic Material Derivatives

For derivatives such as 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine, designed as energetic melt-castable materials, the preparation involves functionalization of the pyrazole ring with trifluoropropyl groups followed by nitration steps.

- The compound exhibits excellent thermal stability and detonation performance.

- Preparation methods include careful control of nitration and substitution reactions to maintain the integrity of the trifluoropropyl substituent.

- Details on exact synthetic steps are limited but focus on maintaining the trifluoropropyl group during nitration and purification.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on chloro-pyrazole | N-(3-chloro-1H-pyrazol-4-yl)acrylamide | 3,3,3-Trifluoropropane-1-thiol, NaHCO3 | ~90 | Laboratory scale | Efficient, economical, good purity |

| Three-step from nitrobenzaldehydes | Nitrobenzaldehydes | Meldrum acid, SF4, Pd/H2 | 45-55 | Multi-gram scale | Scalable, practical for isomeric amines |

| Energetic material synthesis | Pyrazole derivatives | Nitrating agents | Not specified | Specialized scale | Focus on thermal stability and performance |

Research Findings and Notes

- The nucleophilic substitution method offers a straightforward approach with mild conditions and high yields, suitable for industrial applications.

- The three-step method from nitrobenzaldehydes is valuable for accessing isomeric trifluoropropyl anilines and related compounds, with scalability demonstrated up to tens of grams.

- The use of SF4 in fluorination is a critical step for introducing the trifluoromethyl moiety, albeit requiring careful handling due to its toxicity and reactivity.

- Energetic material derivatives require specialized synthetic protocols to preserve the trifluoropropyl functionality while achieving nitration and other modifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazole Derivatives with Trifluoropropyl Substituents

TFDNPA (3,5-Dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine)

- Molecular Formula : C₆H₆F₃N₅O₄

- Key Properties :

- Comparison: The addition of nitro groups at C3 and C5 positions significantly enhances detonation performance compared to the non-nitrated 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine. However, the amine group in the parent compound may offer better reactivity for further functionalization in pharmaceutical synthesis.

4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Molecular Formula : C₇H₁₀F₃N₃

- Key Properties :

- Comparison : The propyl and trifluoromethyl groups may improve lipophilicity for membrane permeability in drug design, whereas the parent compound’s trifluoropropyl group offers a balance between hydrophobicity and steric bulk.

Pyrazole Derivatives with Alternative Alkyl/Aryl Substituents

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Molecular Formula : C₆H₈F₃N₃

- Key Properties :

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine

- Molecular Formula : C₁₁H₁₁F₃N₃O

- Key Properties: Molecular Weight: 293.67 g/mol.

- Comparison: The phenoxy substituent expands applications in agrochemicals or materials science, whereas the parent compound’s aliphatic chain may prioritize metabolic stability in pharmaceuticals.

Chlorinated and Fluorinated Pyrazole Amines

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

- Molecular Formula : C6H8F3N3

- Molecular Weight : Approximately 215.60 g/mol

- Structure : The compound features a pyrazole ring substituted at the 1-position with a trifluoropropyl group and at the 4-position with an amine group. The trifluoropropyl group imparts unique electronic and steric properties that may enhance its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine, have been explored in various studies. Key areas of interest include:

- Antimicrobial Properties : Pyrazole derivatives have shown potential in inhibiting bacterial growth. This activity is attributed to their ability to disrupt cellular processes in bacteria.

- Anti-inflammatory Effects : Research indicates that these compounds may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antiproliferative Activity : Some pyrazole derivatives have demonstrated moderate to potent antiproliferative effects against cancer cell lines. For instance, a related study on 3-alkyl-1,5-diaryl-1H-pyrazoles indicated significant activity against human cancer cell lines (SGC-7901, A549, HT-1080) .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammation markers | |

| Antiproliferative | Moderate to potent activity against cancer cells |

Case Study: Antiproliferative Activity

A study evaluated a series of novel pyrazole derivatives for their antiproliferative properties. Among these, compounds with specific substitutions showed enhanced potency. For example:

- Compound 7k was identified as the most potent derivative against cancer cell lines.

- Mechanistic studies revealed that it inhibited tubulin polymerization, disrupting microtubule dynamics similar to known anticancer agents like combretastatin A-4 .

The mechanism by which 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine exerts its biological effects is not fully elucidated but is likely linked to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular processes.

- Receptor Interaction : The trifluoropropyl group may enhance binding affinity to biological targets, influencing the compound's pharmacological profile.

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Unique Features |

|---|---|

| 4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine | Iodine enhances reactivity |

| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol | Bromine instead of iodine |

| 5-[5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol]-1,3,4-thiadiazol-2-amine | Contains thiadiazole ring |

Q & A

Q. What are the key synthetic routes for 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 1H-pyrazol-4-amine precursors with 3,3,3-trifluoropropyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. For example, hydrogenation of nitro intermediates (e.g., 1-(3,3,3-trifluoropropyl)-4-nitro-1H-pyrazole) using palladium on carbon (Pd/C) under H₂ pressure (40 psi) achieves ~74% yield . Key Variables :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 3,3,3-Trifluoropropyl bromide, K₂CO₃, DMF, 80°C | 60–70% |

| Hydrogenation | Pd/C, H₂ (40 psi), ethanol | ~74% |

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoropropyl chain integration at N1 and amine at C4). For example, the trifluoropropyl group shows distinct CF₃ signals at δ ~110–120 ppm in ¹⁹F NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 224.1). Purity is assessed via HPLC with C18 columns (≥95% purity threshold) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the trifluoropropyl group. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How does the trifluoropropyl group influence electronic and steric properties in biological systems?

- Methodological Answer : The –CF₃ group enhances lipophilicity (logP ~2.1) and metabolic stability by reducing oxidative metabolism. In enzyme binding studies (e.g., kinase assays), steric effects from the trifluoropropyl chain modulate selectivity, as seen in analogs with IC₅₀ shifts of 10–100 nM against off-target receptors . Computational modeling (DFT calculations) shows electron-withdrawing effects increase electrophilicity at the pyrazole C5 position, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from assay conditions. Standardize protocols:

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) predicts regioselectivity in electrophilic substitutions (e.g., nitration at C3 vs. C5). Molecular docking (AutoDock Vina) identifies potential hydrogen bonds between the amine group and catalytic residues (e.g., in CYP450 enzymes). QSAR models prioritize derivatives with modified trifluoropropyl chain lengths for improved target engagement .

Q. What are the challenges in interpreting NMR spectra for structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.